1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl
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Overview
Description
1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used in organic synthesis as a building block for the preparation of various pharmaceuticals and biologically active molecules. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is used to protect the amine functionality during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl typically involves the protection of the amine group of 4-[(2R)-2-aminopropyl]-piperazine with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can undergo nucleophilic substitution reactions with electrophiles to form new carbon-nitrogen bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at ambient or slightly elevated temperatures.
Deprotection Reactions: The Boc group is removed using strong acids like TFA or HCl in methanol, often at room temperature or slightly elevated temperatures.
Major Products Formed
Substitution Reactions: The major products are N-substituted piperazine derivatives.
Deprotection Reactions: The major product is the free amine, 4-[(2R)-2-aminopropyl]-piperazine.
Scientific Research Applications
1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl is widely used in scientific research for the synthesis of various biologically active compounds. Its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the preparation of enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl is primarily related to its role as a synthetic intermediate. The Boc group protects the amine functionality, allowing for selective reactions at other sites of the molecule. Upon deprotection, the free amine can interact with various molecular targets, such as enzymes or receptors, depending on the specific application of the final compound.
Comparison with Similar Compounds
1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl can be compared with other Boc-protected piperazine derivatives, such as:
1-Boc-4-aminopiperazine: Lacks the 2-aminopropyl substituent, making it less versatile for certain synthetic applications.
1-Boc-4-(2-hydroxyethyl)piperazine: Contains a hydroxyethyl group instead of an aminopropyl group, leading to different reactivity and applications.
Properties
IUPAC Name |
tert-butyl 4-[(2R)-2-aminopropyl]piperazine-1-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2.2ClH/c1-10(13)9-14-5-7-15(8-6-14)11(16)17-12(2,3)4;;/h10H,5-9,13H2,1-4H3;2*1H/t10-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEBTHYJLPVURY-YQFADDPSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)OC(C)(C)C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1CCN(CC1)C(=O)OC(C)(C)C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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